molecular formula C5H11NO2 B1329659 Isovaline CAS No. 465-58-7

Isovaline

Cat. No.: B1329659
CAS No.: 465-58-7
M. Wt: 117.15 g/mol
InChI Key: GCHPUFAZSONQIV-UHFFFAOYSA-N
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Description

Isovaline is an amino acid that is found in the human body and is a key component of many proteins. It is an essential amino acid, meaning that it cannot be synthesized by the body and must be obtained from dietary sources or supplements. This compound is found in many foods, including fish, eggs, dairy, and some plant sources. It is also found in a variety of supplements and is used to treat a variety of medical conditions. This compound has many biochemical and physiological effects and is an important molecule for laboratory experiments.

Scientific Research Applications

Analgesic Properties

Isovaline, a nonproteinogenic α-amino acid, has demonstrated significant analgesic properties. Studies have shown that this compound can produce antinociception, which is the process of blocking the detection of a painful or injurious stimulus by sensory neurons. It's structurally similar to inhibitory neurotransmitters like glycine and γ-aminobutyric acid (GABA). This compound's potential in reducing responses in mouse pain models without producing acute toxicity suggests its role in enhancing receptor modulation of nociceptive information (MacLeod et al., 2010).

Further research has explored variations in this compound structure and their relationship to activity in pain models. Certain derivatives of this compound, such as R-isovaline, S-isovaline, and 1-amino-1-cyclobutanecarboxylic acid, have been shown to reduce nocifensive behavior in phase II of the formalin foot assay in mice (Fung et al., 2017).

Neurological Effects

In the context of neurological effects, this compound has been studied for its influence on GABAB receptors. Interestingly, it does not activate GABAB receptor-coupled potassium currents in certain cell types, indicating that its mechanism of action may be distinct from typical GABAB receptor agonists (Pitman et al., 2015).

This compound's ability to cause inhibition by increasing potassium conductance in thalamic neurons further underlines its unique properties. This inhibition could contribute to its analgesic actions, as it shunts action potentials and suppresses rebound excitation in neurons (Cooke et al., 2009).

Synthesis and Stability

Research has also been conducted on the synthesis of this compound, which is crucial for its applications in drug development. A study demonstrated a practical chemoenzymatic synthesis of (R)-isovaline, highlighting methods for efficient production (Nojiri et al., 2015).

Additionally, the photostability of this compound and its precursors under simulated space radiations was examined. This study is significant for understanding the structural stability of this compound against various forms of radiation, which is pertinent to its storage and usage in different environments (Sarker et al., 2012).

Mechanism of Action

Target of Action

2-Amino-2-methylbutyric acid, also known as Isovaline, is a branched short-chain fatty acid (BCFA) produced by the gut microbiota . It is primarily produced through the fermentation of the branched-chain amino acids (BCAA) leucine, valine, and isoleucine . The primary targets of this compound are the gut microbiota and the host’s metabolic pathways .

Mode of Action

This compound interacts with its targets by serving as a metabolic product of the gut microbiota. It is a result of the fermentation of branched-chain amino acids . The production of this compound and other BCFAs represents one of the main mechanisms of host-microbiota interactions in the gut .

Biochemical Pathways

This compound is involved in the metabolic pathways of the gut microbiota. It is a final product of amino acid fermentation, specifically of the branched-chain amino acids leucine, valine, and isoleucine . These amino acids are fermented by the gut microbiota to produce this compound and other BCFAs .

Pharmacokinetics

It is known that it is produced in the gut and likely absorbed into the bloodstream, influencing various metabolic pathways .

Result of Action

The production of this compound by the gut microbiota has several effects on the host’s health. It is a part of the host-microbiota interactions and can influence the host’s metabolism . Some studies have associated the levels of this compound and other BCFAs with certain health conditions .

Action Environment

The production of this compound is influenced by the gut environment, including the composition of the gut microbiota and the diet of the host . The levels of this compound can be affected by the intake of branched-chain amino acids, which are fermented by the gut microbiota to produce this compound .

Safety and Hazards

Isovaline should be handled with care to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . This compound should not be released into the environment .

Biochemical Analysis

Biochemical Properties

Isovaline plays a significant role in biochemical reactions, particularly due to its structural similarity to the inhibitory neurotransmitters gamma-aminobutyric acid and glycine. It interacts with gamma-aminobutyric acid B receptors, leading to analgesic effects without crossing the blood-brain barrier . This interaction suggests that this compound can modulate pain perception by acting on peripheral receptors, making it a potential candidate for pain management therapies .

Cellular Effects

This compound influences various cellular processes, particularly in the nervous system. It has been shown to produce antinociception in mice by activating peripheral gamma-aminobutyric acid B receptors . This activation leads to reduced nociceptive responses without affecting motor function or causing sedation, which is a common side effect of other analgesics . Additionally, this compound does not cross the blood-brain barrier, thus avoiding central nervous system side effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to gamma-aminobutyric acid B receptors, which are involved in inhibitory neurotransmission. This binding inhibits the release of excitatory neurotransmitters, thereby reducing pain signals . This compound’s mechanism of action is distinct from that of traditional analgesics like opioids, which often have central nervous system side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time. Studies have shown that this compound maintains its analgesic properties without significant degradation . Long-term studies in mice have demonstrated sustained antinociceptive effects, suggesting that this compound could be effective for chronic pain management .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, this compound effectively reduces pain without adverse effects. At higher doses, there is a potential for toxicity, although this is significantly lower compared to other analgesics . The threshold for effective analgesia without side effects has been identified, making it possible to optimize dosing for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with gamma-aminobutyric acid B receptors. It does not undergo significant metabolism in the central nervous system due to its inability to cross the blood-brain barrier . This property ensures that this compound’s effects are localized to peripheral tissues, reducing the risk of central side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through peripheral mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites, such as peripheral gamma-aminobutyric acid B receptors . This targeted distribution is crucial for its analgesic effects without central nervous system involvement .

Subcellular Localization

This compound’s subcellular localization is primarily in peripheral tissues where gamma-aminobutyric acid B receptors are expressed. It does not require specific targeting signals or post-translational modifications for its activity, as its effects are mediated through direct receptor binding . This localization ensures that this compound exerts its effects efficiently at the site of action .

Properties

IUPAC Name

2-amino-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHPUFAZSONQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974906
Record name Isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-39-1, 465-58-7, 595-40-4
Record name DL-Isovaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-39-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dl)-2-amino-2-methyl-butanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Isovaline
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovaline
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Record name Isovaline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOVALINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does isovaline exert its analgesic effects?

A1: this compound is proposed to act as a γ-aminobutyric acid type B (GABAB) receptor agonist. GABAB receptors are located on sensory neurons in the periphery, specifically Aδ and C fibers, which are involved in the transmission of pain signals. [] By activating these receptors, this compound is thought to modulate the transmission of pain signals, leading to analgesia. []

Q2: Does this compound cross the blood-brain barrier?

A2: Research suggests that this compound does not readily cross the blood-brain barrier and therefore, its analgesic effects are primarily attributed to peripheral actions. [, ] This characteristic makes it a potentially safer alternative to opioids, which can cause central nervous system side effects.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H11NO2, and its molecular weight is 117.15 g/mol.

Q4: What are the structural similarities between this compound and other neurotransmitters?

A4: this compound shares structural similarities with the inhibitory neurotransmitters glycine and γ-aminobutyric acid (GABA). [] This resemblance contributes to its potential activity at GABAB receptors.

Q5: Is there spectroscopic data available for this compound?

A5: Yes, researchers have used Fourier-transform microwave techniques to characterize the gas-phase conformers of this compound. [] This data provides insights into its structural flexibility and potential interactions.

Q6: Is there evidence for the catalytic activity of this compound?

A6: While this compound itself is not generally considered a catalyst, studies have explored the potential catalytic role of minerals in the formation of this compound and other amino acids under early Earth conditions. []

Q7: How stable is this compound under various conditions?

A7: Research has investigated the stability of this compound under different conditions, including exposure to UV and gamma radiation. Studies show that this compound exhibits resistance to racemization in aqueous solutions and under specific irradiation conditions. [, ]

Q8: What is the significance of this compound's presence in meteorites?

A8: The discovery of this compound in meteorites, particularly with L-enantiomeric excesses, has significant implications for understanding the origins of life and homochirality. [, , , ] It suggests that abiotic processes in extraterrestrial environments could have contributed to the formation of prebiotic molecules with a chiral bias.

Q9: Have computational methods been used to study this compound?

A9: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic and chiroptical properties of this compound, providing insights into its potential interactions with light. []

Q10: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A10: Research has explored the conformational preferences of this compound-containing peptides, revealing its tendency to induce folded structures, particularly 310-helices. [, ] This information contributes to understanding its structure-activity relationship and potential applications in peptide design.

Q11: Are there any specific formulation strategies to improve this compound's stability or bioavailability?

A11: While specific formulation strategies for this compound are not extensively discussed in the provided research, it's a relevant area for future investigation, especially if its therapeutic potential is further explored.

Q12: What are the pharmacokinetic properties of this compound?

A12: The pharmacokinetic properties of this compound are not extensively studied in the provided research. This is an area where further research is needed to determine its absorption, distribution, metabolism, and excretion profiles.

Q13: What is the safety profile of this compound?

A13: While this compound is generally considered safe at moderate doses, detailed toxicological studies are limited. [] More comprehensive investigations are required to assess potential adverse effects, especially with long-term use.

Q14: Are there any known interactions of this compound with drug transporters or metabolizing enzymes?

A14: The provided research doesn't offer detailed information on this compound's interactions with drug transporters or metabolizing enzymes. This area requires further investigation to understand its potential for drug interactions.

Q15: What in vitro and in vivo models have been used to study this compound's analgesic effects?

A15: Animal studies, primarily in mice, have demonstrated this compound's analgesic effects using models like the formalin paw test, the glutamate-induced pain model, and the tail clip test. [, ] These studies provide preliminary evidence for its potential as a peripherally acting analgesic.

Q16: Are there any known resistance mechanisms associated with this compound's analgesic effects?

A16: The development of resistance to this compound's potential analgesic effects is not addressed in the provided research. Further investigation is needed to determine if resistance could emerge with prolonged use.

Q17: What analytical methods are used to detect and quantify this compound?

A17: Various analytical techniques are employed to characterize and quantify this compound, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-fluorescence detection/time of flight-mass spectrometry (LC-FD/ToF-MS), and high-performance liquid chromatography (HPLC). [, , ]

Q18: What is known about the environmental impact and degradation of this compound?

A18: The environmental impact of this compound has not been a primary focus in the research provided. As a naturally occurring compound, its degradation pathways and potential ecological effects warrant further investigation.

Q19: What is known about the dissolution and solubility of this compound?

A19: Detailed studies on the dissolution and solubility of this compound are not extensively covered in the provided research. Understanding these properties is crucial for its potential development as a therapeutic agent.

Q20: What quality control measures are important for this compound research and potential applications?

A20: Ensuring the purity and accurate characterization of this compound is crucial for research and any future applications. [, ] This involves employing validated analytical methods and rigorous quality control measures during synthesis, storage, and handling.

Q21: What is known about the biocompatibility and biodegradability of this compound?

A21: Specific information regarding this compound's biocompatibility and biodegradability is not extensively detailed in the provided research. These aspects require further exploration to assess its suitability for biomedical applications.

Q22: Are there any known alternatives or substitutes for this compound in its proposed applications?

A22: The research primarily focuses on this compound's unique properties and doesn't explicitly compare it to alternatives. Exploring other compounds with similar mechanisms of action or exploring alternative pain management strategies could be beneficial. []

Q23: What are the existing research infrastructure and resources for this compound research?

A23: Research on this compound utilizes a range of advanced analytical techniques, including GC-MS, LC-MS, and spectroscopic methods. [, ] Continued development and access to sophisticated analytical tools will be essential for advancing our understanding of this compound.

Q24: What are some of the historical milestones in this compound research?

A24: Key historical milestones in this compound research include its discovery in meteorites, the exploration of its potential analgesic properties, and the investigation of its role in understanding the origins of homochirality. [] Continued research promises to uncover further insights into its biological significance and potential applications.

Q25: What are some potential cross-disciplinary applications of this compound research?

A25: this compound research has significant implications for various disciplines, including astrobiology, [] organic chemistry, [] and pharmacology. [] Understanding its formation, stability, and biological activity can provide insights into the origins of life, the development of novel therapeutics, and the search for extraterrestrial life. []

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